molecular formula C8H6F10O2 B6350272 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one CAS No. 6742-92-3

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one

Cat. No.: B6350272
CAS No.: 6742-92-3
M. Wt: 324.12 g/mol
InChI Key: RSQDKLHYENFHKE-UHFFFAOYSA-N
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Description

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one is a fluorinated organic compound with the molecular formula C8H6F10O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of a heptanone derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Applied in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms can influence the compound’s reactivity, binding affinity, and overall stability. Fluorine atoms can form strong interactions with various molecular targets, including enzymes and receptors, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-十七氟代-10-碘代癸烷

Uniqueness

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one is unique due to its specific arrangement of fluorine atoms and the presence of both hydroxyl and carbonyl functional groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,1,1,2,2,6,6,7,7,7-decafluoro-5-hydroxy-5-methylheptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F10O2/c1-4(20,6(11,12)8(16,17)18)2-3(19)5(9,10)7(13,14)15/h20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQDKLHYENFHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901023236
Record name 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6742-92-3
Record name 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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